

Application Notes and Protocols for Jingzhaotoxin-III in Cardiac Myocyte Research

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Compound of Interest

Compound Name: *jingzhaotoxin-III*

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Introduction

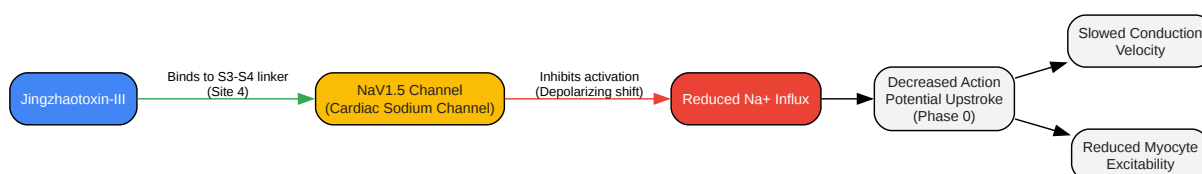
Jingzhaotoxin-III (JZTX-III) is a peptide toxin isolated from the venom of the Chinese spider, *Chilobrachys jingzhao*.^{[1][2]} Comprising 36 amino acid residues stabilized by three disulfide bridges, JZTX-III has emerged as a valuable pharmacological tool for the investigation of cardiac electrophysiology.^[1] Its high selectivity for the cardiac voltage-gated sodium channel subtype NaV1.5 makes it a potent and specific modulator of cardiac myocyte function.^[3] These application notes provide a comprehensive overview of JZTX-III, its mechanism of action, and detailed protocols for its use in studying cardiac myocytes.

Mechanism of Action

Jingzhaotoxin-III selectively inhibits the tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) found in cardiac myocytes.^[1] Its primary target is the NaV1.5 channel isoform, which is crucial for the initiation and propagation of the cardiac action potential.^[3] The toxin is thought to bind to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the NaV1.5 channel alpha subunit.^{[1][3]} This interaction does not block the pore but instead modifies the channel's gating properties. Specifically, JZTX-III causes a depolarizing shift in the voltage-dependence of activation, making it more difficult to open the channel in response to membrane depolarization.^[1]

In addition to its effects on sodium channels, JZTX-III has also been shown to bind to the Kv2.1 potassium channel, although its primary characterized effect in cardiac myocytes is on NaV1.5. [2][4] This dual activity, though less pronounced for Kv2.1, should be considered when designing and interpreting experiments.

Signaling Pathway of JZTX-III in Cardiac Myocytes



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Caption: Mechanism of **Jingzhaotoxin-III** action on cardiac myocyte NaV1.5 channels.

Quantitative Data

The following table summarizes the key quantitative parameters of **Jingzhaotoxin-III** activity.

Parameter	Value	Channel/Cell Type	Reference
IC50	0.38 μ M (380 nM)	Tetrodotoxin-resistant VGSCs in rat cardiac myocytes	[1]
IC50	348 nM	NaV1.5 Channels	[3]
Kd	0.43 μ M	Kv2.1 Channel	[4]
Effect on Activation	10 mV depolarizing shift	Tetrodotoxin-resistant VGSCs in rat cardiac myocytes	[1]

Experimental Protocols

Electrophysiological Recording of Na⁺ Currents in Isolated Cardiac Myocytes

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of JZTX-III on NaV1.5 currents.

Materials:

- Isolated primary adult ventricular myocytes (e.g., from rat or mouse)
- **Jingzhaotoxin-III** (reconstituted in appropriate solvent as per manufacturer's instructions)
- External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
- Patch-clamp amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- Microscope with perfusion system

Procedure:

- Isolate ventricular myocytes using established enzymatic digestion protocols.
- Allow myocytes to adhere to a glass coverslip in a recording chamber mounted on the microscope stage.
- Continuously perfuse the chamber with the external solution.
- Fabricate patch pipettes with a resistance of 1-3 MΩ when filled with the internal solution.
- Establish a gigaohm seal with a healthy, rod-shaped myocyte.
- Rupture the cell membrane to achieve the whole-cell configuration.

- Clamp the cell at a holding potential of -120 mV to ensure complete recovery of sodium channels from inactivation.
- To elicit sodium currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).
- After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of JZTX-III (e.g., starting from 100 nM to 1 μ M).
- Record sodium currents at various concentrations of JZTX-III to determine the dose-response relationship and calculate the IC₅₀.
- To study the voltage-dependence of activation, measure the peak current at each voltage step and normalize it to the maximum current. Fit the data with a Boltzmann function before and after JZTX-III application.

Calcium Imaging in Cardiac Myocytes

While JZTX-III's primary effect is on sodium channels, downstream consequences on calcium handling can be investigated. This protocol outlines a method for measuring intracellular calcium transients.

Materials:

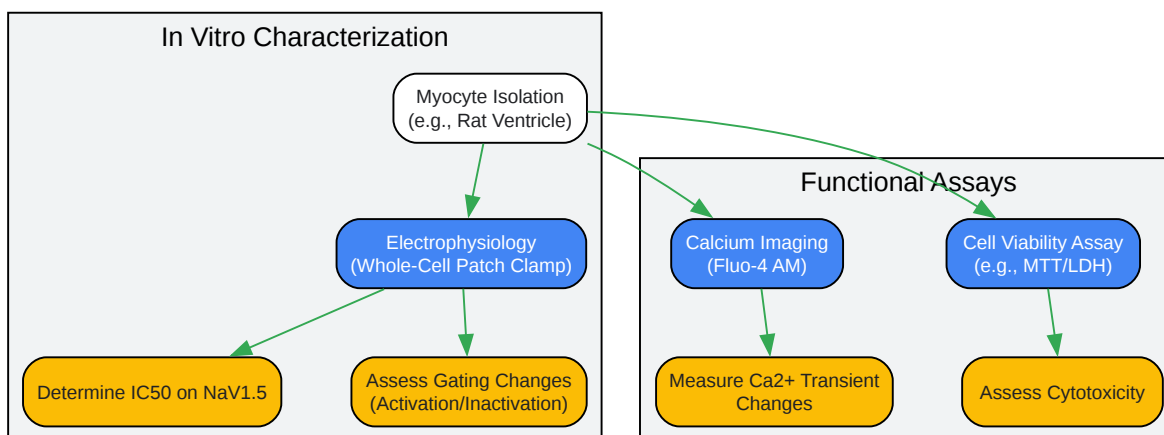
- Isolated cardiac myocytes
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Confocal microscope with a 488 nm laser line and appropriate emission filters
- Field stimulation electrodes

Procedure:

- Load isolated myocytes with 5-10 μ M Fluo-4 AM (with 0.02% Pluronic F-127) in Tyrode's solution for 20-30 minutes at room temperature.
- Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification.
- Place the coverslip with dye-loaded cells in a perfusion chamber on the confocal microscope.
- Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.
- Acquire baseline calcium transients using line-scan mode to achieve high temporal resolution.
- Perfuse the chamber with Tyrode's solution containing JZTX-III at a concentration expected to affect excitability (e.g., 500 nM).
- Continue pacing and record changes in the amplitude, duration, and kinetics of the calcium transients. A reduction in excitability due to NaV1.5 inhibition may lead to altered or failed calcium transients.

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the effects of **Jingzhaotoxin-III** on cardiac myocytes.



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Caption: Experimental workflow for studying **Jingzhaotoxin-III** effects on cardiac myocytes.

Safety and Handling

Jingzhaotoxin-III is a potent toxin and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) provided by the supplier for detailed handling and disposal instructions. For research use only. Not for human or veterinary use.

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References

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